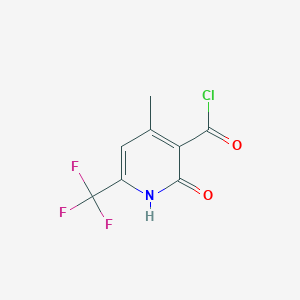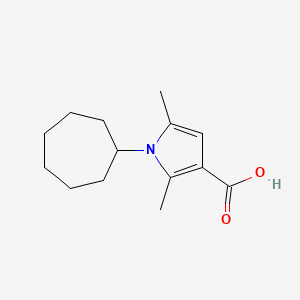
2,2-bis((S)-1-(3,5-bis(Trifluoromethyl)phenyl)ethoxy)-1-(4-fluorophenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-bis((S)-1-(3,5-bis(Trifluoromethyl)phenyl)ethoxy)-1-(4-fluorophenyl)ethan-1-one is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of trifluoromethyl groups, which contribute to its high reactivity and stability. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-bis((S)-1-(3,5-bis(Trifluoromethyl)phenyl)ethoxy)-1-(4-fluorophenyl)ethan-1-one involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. The reaction conditions typically require controlled temperatures, pressures, and pH levels to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized synthetic routes that maximize efficiency and minimize waste. Advanced techniques such as continuous flow reactors and automated synthesis platforms are employed to achieve consistent and high-quality production.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-bis((S)-1-(3,5-bis(Trifluoromethyl)phenyl)ethoxy)-1-(4-fluorophenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions vary based on the specific reaction pathway and conditions. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups such as hydroxyl or amino groups.
Applications De Recherche Scientifique
2,2-bis((S)-1-(3,5-bis(Trifluoromethyl)phenyl)ethoxy)-1-(4-fluorophenyl)ethan-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the development of new compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,2-bis((S)-1-(3,5-bis(Trifluoromethyl)phenyl)ethoxy)-1-(4-fluorophenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl groups enhance its binding affinity to certain enzymes and receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-bis((S)-1-(3,5-dimethylphenyl)ethoxy)-1-(4-fluorophenyl)ethan-1-one
- 2,2-bis((S)-1-(3,5-dichlorophenyl)ethoxy)-1-(4-fluorophenyl)ethan-1-one
- 2,2-bis((S)-1-(3,5-difluorophenyl)ethoxy)-1-(4-fluorophenyl)ethan-1-one
Uniqueness
Compared to similar compounds, 2,2-bis((S)-1-(3,5-bis(Trifluoromethyl)phenyl)ethoxy)-1-(4-fluorophenyl)ethan-1-one stands out due to its high reactivity and stability, attributed to the presence of trifluoromethyl groups. These groups enhance the compound’s chemical and biological properties, making it a valuable tool in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C28H19F13O3 |
|---|---|
Poids moléculaire |
650.4 g/mol |
Nom IUPAC |
2,2-bis[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-1-(4-fluorophenyl)ethanone |
InChI |
InChI=1S/C28H19F13O3/c1-13(16-7-18(25(30,31)32)11-19(8-16)26(33,34)35)43-24(23(42)15-3-5-22(29)6-4-15)44-14(2)17-9-20(27(36,37)38)12-21(10-17)28(39,40)41/h3-14,24H,1-2H3/t13-,14-/m0/s1 |
Clé InChI |
RPMWPNRBDYOLOT-KBPBESRZSA-N |
SMILES isomérique |
C[C@@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC(C(=O)C2=CC=C(C=C2)F)O[C@@H](C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
SMILES canonique |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC(C(=O)C2=CC=C(C=C2)F)OC(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,3S,4S,5R,6S)-6-[(3R,5R)-7-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13864580.png)


![Benz[e]acephenanthrylene-13C6](/img/structure/B13864590.png)
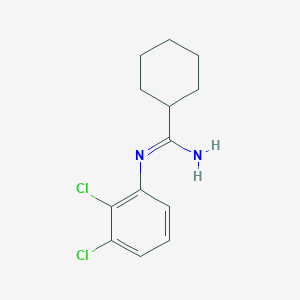
![4-[(1E/Z)-1-[[4-[2-(Methylamino-d3)ethoxy]phenyl]phenylmethylene]propyl]phenol](/img/structure/B13864604.png)
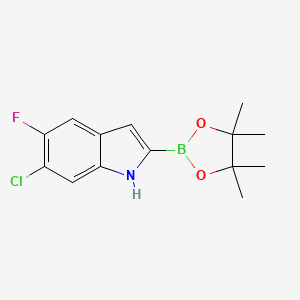
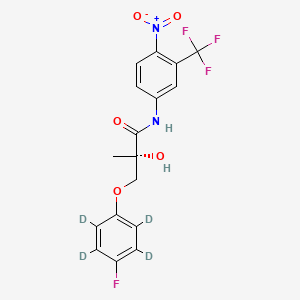
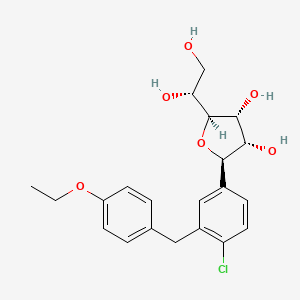
![8-Pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13864639.png)
![4-[2-(Benzyloxy)ethyl]-2-azetidinone](/img/structure/B13864644.png)

